![molecular formula C8H14F3NO B1524460 [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol CAS No. 831169-69-8](/img/structure/B1524460.png)
[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol
Overview
Description
[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol is a useful research compound. Its molecular formula is C8H14F3NO and its molecular weight is 197.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol is a compound of interest due to its potential therapeutic applications. The trifluoroethyl group enhances the lipophilicity and metabolic stability of the compound, which may influence its biological activity. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
The structure of this compound can be represented as follows:
This compound features a piperidine ring substituted with a trifluoroethyl group and a hydroxymethyl group. The trifluoromethyl group is known for its ability to enhance the pharmacokinetic properties of drugs.
The biological activity of this compound is primarily linked to its interaction with various biological targets. Research indicates that compounds with similar structures often act on neurotransmitter receptors or enzymes involved in metabolic pathways.
Potential Targets:
- Dihydroorotate dehydrogenase (DHODH) : This enzyme is critical in the de novo synthesis of pyrimidines and is a validated target for antimalarial therapies .
- EZH2 Inhibition : Compounds similar to this compound have shown potential in inhibiting EZH2, which is implicated in various cancers .
Biological Activity
The biological activity has been extensively studied in vitro and in vivo. Below are summarized findings from various studies:
Case Studies
Several case studies illustrate the pharmacological potential of this compound:
- Antimalarial Activity : In a study involving a mouse model infected with Plasmodium berghei, administration of the compound resulted in a 30% reduction in parasitemia at a dosage of 40 mg/kg. This suggests that the compound may effectively target the malaria parasite's metabolic pathways .
- Cancer Therapeutics : A recent trial evaluated the efficacy of EZH2 inhibitors derived from similar chemical scaffolds. The results indicated that these compounds could significantly reduce tumor growth in xenograft models .
Scientific Research Applications
Overview
[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol is a synthetic organic compound characterized by a piperidine ring with a trifluoroethyl substituent and a hydroxymethyl group. Its unique structural features contribute to its potential applications in various scientific and pharmaceutical fields. This article explores the compound's applications, particularly in drug discovery, biological activity, and chemical synthesis.
Pharmaceutical Development
The compound shows promise as a lead molecule in drug discovery due to its predicted biological activities. It has been investigated for its potential therapeutic effects in several areas:
- Anticancer Activity : Research indicates that derivatives of piperidine compounds can inhibit cell proliferation and induce apoptosis in cancer cells. This compound may serve as a precursor for developing new anticancer agents .
- Neuroprotective Effects : Similar piperidine derivatives have been studied for their neuroprotective properties against neurodegenerative diseases .
- Antioxidant Properties : Compounds with similar structures have demonstrated the ability to scavenge free radicals, providing protection against oxidative stress .
Chemical Synthesis
This compound is utilized as a building block in synthesizing more complex organic molecules. Its unique trifluoroethyl substituent allows for the development of novel compounds with enhanced biological activity or improved pharmacokinetic properties .
Interaction Studies
Understanding how this compound interacts with biological macromolecules is crucial for elucidating its mechanism of action. Techniques such as:
- Molecular Docking : To predict binding affinities to various receptors and enzymes.
- In vitro Assays : To evaluate the biological activity against specific targets.
These studies help identify potential therapeutic uses and optimize the compound's structure for enhanced efficacy .
Comparative Analysis with Related Compounds
Several compounds share structural similarities with this compound. The following table summarizes key features of these compounds:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
1-(3-Fluoropropyl)piperidin-4-ylmethanol | Piperidine with a propyl fluorinated group | Enhanced lipophilicity |
1-(Trifluoromethyl)piperidin-4-ylmethanol | Piperidine with trifluoromethyl substitution | Higher bioactivity potential |
1-(Ethyl)piperidin-4-ylmethanol | Piperidine with an ethyl group | Less hydrophobic compared to trifluoroethyl |
These compounds differ primarily in their substituents on the piperidine ring and their resulting physicochemical properties. The presence of trifluoromethyl groups often enhances lipophilicity and alters metabolic stability compared to other substituents .
Case Studies
Recent studies have highlighted the effectiveness of compounds similar to this compound in various therapeutic contexts:
- Anticancer Research : A study demonstrated that piperidine derivatives could effectively inhibit tumor growth in xenograft models, suggesting that modifications like trifluoroethyl substitution could enhance efficacy against specific cancer types .
- Neuroprotection : Research on neuroprotective agents has shown that certain piperidine derivatives can reduce neuronal cell death in models of oxidative stress-induced injury .
- Drug Development : The compound has been explored as part of combinatorial chemistry efforts aimed at generating libraries of biologically active compounds for high-throughput screening against various diseases .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves nucleophilic substitution or reductive amination. For example:
- Step 1: Piperidin-4-ylmethanol is reacted with 2,2,2-trifluoroethyl iodide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (e.g., DMF) at 60–80°C for 12–24 hours to introduce the trifluoroethyl group .
- Step 2: Hydroxyl group protection (e.g., using tert-butyldimethylsilyl chloride) may be required to prevent side reactions during alkylation .
- Yield Optimization: Temperature control (avoiding >80°C) and solvent selection (e.g., acetonitrile over DMF) reduce decomposition. Typical yields range from 45–70%, with purity confirmed via HPLC .
Q. What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: ¹H and ¹³C NMR confirm regioselectivity of trifluoroethyl substitution (e.g., δ ~3.2 ppm for N-CH₂CF₃ protons) and hydroxyl group integrity (δ ~1.8 ppm for -CH₂OH) .
- Mass Spectrometry: High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ at m/z 242.1221 (calculated for C₈H₁₃F₃NO) .
- X-ray Crystallography: Resolves stereochemical ambiguities; intermolecular hydrogen bonding between hydroxyl and piperidine nitrogen is often observed .
Advanced Research Questions
Q. How do structural modifications (e.g., fluorinated substituents) impact the compound’s biological activity?
Methodological Answer:
- Fluorine Substitution: The trifluoroethyl group enhances metabolic stability and lipophilicity (logP ~1.8), improving blood-brain barrier penetration in neuroactive compounds .
- Hydroxyl Group Modifications: Acetylation or sulfonation of the -CH₂OH group reduces hydrogen-bonding capacity, altering receptor binding kinetics. For example, acetylated derivatives show 3-fold lower affinity for σ-1 receptors in vitro .
- Comparative Studies: Analogues with chlorine instead of fluorine (e.g., [1-(2-chloroethyl)piperidin-4-yl]methanol) exhibit reduced bioactivity in migraine models, highlighting fluorine’s electronic effects .
Q. How can contradictions in biological assay data (e.g., IC₅₀ variability) be systematically addressed?
Methodological Answer:
- Assay Validation: Ensure consistent cell lines (e.g., HEK293 vs. CHO-K1) and incubation times. For example, IC₅₀ for NMDA receptor inhibition varies by 20% between cell types due to receptor subunit composition .
- Solvent Artifacts: DMSO concentrations >0.1% may inhibit enzyme activity. Use vehicle controls and replicate assays in triplicate .
- Data Normalization: Apply Hill equation fitting to account for allosteric modulation effects, reducing variability in reported EC₅₀ values .
Q. What strategies improve the compound’s stability in pharmacokinetic studies?
Methodological Answer:
- Formulation: Co-solvents like PEG-400 (20% v/v) and polysorbate 80 (0.1% w/v) prevent aggregation in aqueous buffers, enhancing oral bioavailability (F% = 55 vs. 22 in unformulated controls) .
- pH Adjustment: Buffering to pH 4.5–5.0 minimizes hydroxyl group oxidation during storage .
- Metabolite Screening: LC-MS/MS identifies major metabolites (e.g., glucuronidated derivatives) in hepatic microsomes, guiding structural optimization .
Q. Safety and Handling
Q. What safety protocols are essential for handling this compound?
Methodological Answer:
- PPE Requirements: Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for synthesis due to volatile intermediates .
- Waste Disposal: Neutralize acidic/basic residues before segregating organic waste. Incineration at >850°C ensures complete decomposition of fluorinated byproducts .
- Emergency Measures: For inhalation exposure, administer 100% O₂ and monitor for CNS depression. Dermal exposure requires washing with 10% polyethylene glycol solution .
Properties
IUPAC Name |
[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3NO/c9-8(10,11)6-12-3-1-7(5-13)2-4-12/h7,13H,1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUSUBQANRFWAA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CO)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30680470 | |
Record name | [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
831169-69-8 | |
Record name | [1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30680470 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [1-(2,2,2-trifluoroethyl)piperidin-4-yl]methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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